molecular formula C7H3F3O B150659 3,4,5-Trifluorobenzaldehyde CAS No. 132123-54-7

3,4,5-Trifluorobenzaldehyde

Cat. No. B150659
M. Wt: 160.09 g/mol
InChI Key: NLAVHUUABUFSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916718B2

Procedure details

In a nitrogen atmosphere, a solution prepared by dissolving 50 g of 3,4,5-trifluorobromobenzene in 50 mL of THF was added dropwise at a rate that caused gentle reflux to a mixed solution of 6.34 g of magnesium and 60 mL of THF. After dropwise addition, the mixture was stirred at 40° C. for 1 hour. Then, a solution prepared by dissolving 34.64 g of DMF in 60 mL of THF was added dropwise under ice cooling at such a rate that the inside temperature did not exceed 20° C., followed by stirring at room temperature for 1 hour. Then, 10% hydrochloric acid was added until the reaction system became acidic, and the mixture was stirred at room temperature for 1 hour. Then, hexane was added to the mixture to separate an organic layer, and an aqueous layer was subjected to extraction with hexane. The hexane extract was combined with the organic layer and washed with a saturated aqueous sodium bicarbonate solution and saturated brine. The resultant mixture was dried by adding sodium sulfate, and then the solvent was distilled off under reduced pressure to yield 37.91 g of 3,4,5-trifluorobenzaldehyde.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.34 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
34.64 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4](Br)[CH:5]=[C:6]([F:9])[C:7]=1[F:8].[Mg].CN([CH:15]=[O:16])C.Cl>C1COCC1.CCCCCC>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([F:9])[C:7]=1[F:8])[CH:15]=[O:16]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC=1C=C(C=C(C1F)F)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.34 g
Type
reactant
Smiles
[Mg]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
34.64 g
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a nitrogen atmosphere, a solution prepared
ADDITION
Type
ADDITION
Details
was added dropwise at a rate that
ADDITION
Type
ADDITION
Details
After dropwise addition
CUSTOM
Type
CUSTOM
Details
Then, a solution prepared
ADDITION
Type
ADDITION
Details
was added dropwise under ice cooling at such a rate that the inside temperature
CUSTOM
Type
CUSTOM
Details
did not exceed 20° C.
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to separate an organic layer
EXTRACTION
Type
EXTRACTION
Details
an aqueous layer was subjected to extraction with hexane
EXTRACTION
Type
EXTRACTION
Details
The hexane extract
WASH
Type
WASH
Details
washed with a saturated aqueous sodium bicarbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant mixture was dried
ADDITION
Type
ADDITION
Details
by adding sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=O)C=C(C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 37.91 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.